5,12-Dimethylbenz(a)anthracene
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
5,12-Dimethylbenz(a)anthracene can be synthesized through various organic synthesis methods. One common approach involves the alkylation of benz(a)anthracene with methyl groups at the 5 and 12 positions . The reaction typically requires a strong acid catalyst, such as aluminum chloride (AlCl3), and is conducted under controlled temperature conditions to ensure selective methylation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity . The compound is then purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
5,12-Dimethylbenz(a)anthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are employed for electrophilic substitution reactions.
Major Products
Oxidation: Quinones and hydroxylated derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated and sulfonated derivatives.
Scientific Research Applications
5,12-Dimethylbenz(a)anthracene is extensively used in scientific research, particularly in the fields of:
Chemistry: As a model compound to study polycyclic aromatic hydrocarbons and their reactions.
Biology: To investigate the biological effects of carcinogens and their interactions with cellular components.
Medicine: In cancer research to induce tumors in animal models and study the mechanisms of carcinogenesis.
Industry: As a reference compound in environmental monitoring and pollution studies.
Mechanism of Action
5,12-Dimethylbenz(a)anthracene exerts its effects through metabolic activation by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can bind to DNA and cause mutations . These mutations can initiate the process of carcinogenesis by altering the expression of oncogenes and tumor suppressor genes . The compound primarily targets the aryl hydrocarbon receptor (AhR) pathway, which regulates the expression of various genes involved in xenobiotic metabolism .
Comparison with Similar Compounds
Similar Compounds
7,12-Dimethylbenz(a)anthracene: Another potent carcinogenic polycyclic aromatic hydrocarbon with similar structure and properties.
Benz(a)anthracene: The parent compound without methyl groups, also known for its carcinogenic properties.
9,10-Dimethyl-1,2-benzanthracene: A structural isomer with different methyl group positions.
Uniqueness
5,12-Dimethylbenz(a)anthracene is unique due to its specific methylation pattern, which influences its reactivity and biological activity . The position of the methyl groups affects the compound’s ability to interact with enzymes and DNA, making it a valuable tool in studying the structure-activity relationships of carcinogens .
Properties
CAS No. |
21297-22-3 |
---|---|
Molecular Formula |
C20H16 |
Molecular Weight |
256.3 g/mol |
IUPAC Name |
5,12-dimethylbenzo[a]anthracene |
InChI |
InChI=1S/C20H16/c1-13-11-16-12-15-7-3-4-9-18(15)14(2)20(16)19-10-6-5-8-17(13)19/h3-12H,1-2H3 |
InChI Key |
NGDOAMUCOVXUSD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC3=CC=CC=C3C(=C2C4=CC=CC=C14)C |
Origin of Product |
United States |
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